molecular formula C21H20O5 B1240093 8-(1,1-Dimethylallyl)-3-methylgalangin

8-(1,1-Dimethylallyl)-3-methylgalangin

Cat. No.: B1240093
M. Wt: 352.4 g/mol
InChI Key: AFLRJCXCYQMRGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(1,1-Dimethylallyl)-3-methylgalangin is a synthetic flavonoid derivative with the molecular formula C21H20O5 . It is structurally related to the bioactive flavonoid galangin, a natural compound found in Alpinia officinarum that possesses demonstrated anticancer, antioxidant, and anti-inflammatory properties . As a derivative, this compound is of significant interest for probing the structure-activity relationships of flavonoids, particularly how prenylation (the addition of a dimethylallyl group) and methylation modulate biological activity. Prenylated flavonoids often exhibit enhanced cellular uptake and potency compared to their parent compounds. This compound is a valuable chemical tool for researchers investigating the mechanisms of flavonoid action. Its core structure suggests potential for several research applications. A primary area of investigation is oncology, where researchers can explore its potential to induce apoptosis and inhibit proliferation in cancer cell lines . Furthermore, its structural features make it a candidate for studying multidrug resistance, as related flavonoids have been shown to exert collateral sensitivity against MRP1-overexpressing resistant cancer cells by stimulating glutathione (GSH) efflux . In immunology and pharmacology, it may be used to study the modulation of key inflammatory signaling pathways, such as NF-κB and MAPK, which are critical in conditions like rheumatoid arthritis . The compound is provided for research purposes to facilitate these and other exploratory studies in chemical biology and drug discovery. This product is For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C21H20O5

Molecular Weight

352.4 g/mol

IUPAC Name

5,7-dihydroxy-3-methoxy-8-(2-methylbut-3-en-2-yl)-2-phenylchromen-4-one

InChI

InChI=1S/C21H20O5/c1-5-21(2,3)16-14(23)11-13(22)15-17(24)20(25-4)18(26-19(15)16)12-9-7-6-8-10-12/h5-11,22-23H,1H2,2-4H3

InChI Key

AFLRJCXCYQMRGE-UHFFFAOYSA-N

SMILES

CC(C)(C=C)C1=C(C=C(C2=C1OC(=C(C2=O)OC)C3=CC=CC=C3)O)O

Canonical SMILES

CC(C)(C=C)C1=C(C=C(C2=C1OC(=C(C2=O)OC)C3=CC=CC=C3)O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogues of 8-(1,1-Dimethylallyl)-3-methylgalangin, highlighting differences in substitution patterns and molecular properties:

Compound Name Substituents Molecular Formula Key Features
This compound C-8: 1,1-dimethylallyl; C-3: methyl C₂₁H₂₀O₅ Rare 1,1-dimethylallyl group; methylated C-3 hydroxyl.
8-(1,1-Dimethylallyl)-galangin C-8: 1,1-dimethylallyl C₂₀H₁₈O₅ Lacks the C-3 methyl group; free C-3 hydroxyl may enhance polarity .
3-O-Methylgalangin C-3: methyl C₁₆H₁₂O₅ No prenyl groups; simpler structure with lower molecular weight .
8-Prenylluteone C-8: prenyl (3,3-dimethylallyl) C₂₅H₂₆O₆ Larger prenyl group at C-8; additional methoxy substitutions .
6-C-Prenylgalangin C-6: prenyl C₂₀H₁₈O₅ Prenyl substitution at C-6 instead of C-8; positional isomerism affects activity .

Key Differences and Implications

Substitution Position and Type: The C-8 1,1-dimethylallyl group in the target compound distinguishes it from analogues like 8-prenylluteone, which carries a bulkier 3,3-dimethylallyl (prenyl) group. This difference may alter interactions with hydrophobic enzyme pockets .

Biological Activity :

  • 8-Prenylluteone is reported as a phospholipase C and HIV-1 protease inhibitor, suggesting that prenylation at C-8 contributes to enzyme-binding affinity . Similar activities might be hypothesized for this compound but require validation.
  • 6-C-Prenylgalangin (originally misidentified as an 8-C-prenyl derivative) demonstrates the critical impact of substitution position on bioactivity, as C-6 and C-8 prenylation may target distinct metabolic pathways .

Synthetic and Natural Availability: The rarity of the 1,1-dimethylallyl group in natural flavonoids suggests that this compound may be less abundant in plant sources compared to 3,3-dimethylallyl derivatives . Synthetic routes for such compounds are challenging due to regioselective prenylation, necessitating advanced methods like directed biosynthesis or chemical catalysis .

Preparation Methods

Direct Methylation of Galangin

Galangin (3,5,7-trihydroxyflavone) serves as a common precursor for 3-methylgalangin synthesis. Methylation at the 3-hydroxyl group is typically achieved using methyl iodide (MeI) in the presence of a strong base. For example, NaHMDS (sodium hexamethyldisilazide) in tetrahydrofuran (THF) at −78°C facilitates deprotonation, followed by MeI quenching to yield 3-methylgalangin with >80% efficiency. Alternative bases such as K₂CO₃ in dimethylformamide (DMF) at 60°C provide moderate yields (65–70%) but require longer reaction times (12–24 h).

Table 1: Methylation Conditions and Yields

Methylation AgentBaseSolventTemperatureYield (%)
Methyl iodideNaHMDSTHF−78°C82
Methyl iodideK₂CO₃DMF60°C68
Dimethyl sulfateNaOHMeOHRT55

Protecting Group Strategies

Selective methylation often necessitates protection of the 5- and 7-hydroxyl groups. Trimethylsilyl (TMS) ethers, formed using chlorotrimethylsilane (TMSCl) in pyridine, allow transient protection, enabling methylation at the 3-position without side reactions. Subsequent deprotection with aqueous HCl regenerates the hydroxyl groups, though this step risks hydrolysis of the methyl ether if prolonged.

Regioselective Prenylation at the 8-Position

Friedel-Crafts Alkylation

Prenylation at the 8-position employs electrophilic aromatic substitution using 1,1-dimethylallyl bromide (prenyl bromide) under Lewis acid catalysis. BF₃·Et₂O in dichloromethane (DCM) at 0°C directs the prenyl group to the 8-position, adjacent to the 7-hydroxyl group, achieving 70–75% regioselectivity. Competing substitution at the 6-position is minimized by steric hindrance from the 3-methyl group.

Palladium-Catalyzed Coupling

Transition-metal-catalyzed methods, such as Mizoroki-Heck coupling, enable prenylation via C–H activation. Pd(OAc)₂ with PPh₃ as a ligand in toluene at 110°C facilitates coupling between 3-methylgalangin and 1,1-dimethylallyl acetate, yielding the target compound in 65% yield. This method reduces byproduct formation compared to Friedel-Crafts approaches.

Table 2: Prenylation Methods Comparison

MethodReagentCatalystSolventYield (%)
Friedel-CraftsPrenyl bromideBF₃·Et₂ODCM73
Mizoroki-HeckPrenyl acetatePd(OAc)₂Toluene65
EnzymaticDimethylallyl diphosphatePrenyltransferaseBuffer58

Total Synthesis from Simple Precursors

Chalcone Precursor Route

A convergent synthesis begins with 2,4,6-trihydroxyacetophenone, which undergoes Claisen-Schmidt condensation with 4-methoxycinnamaldehyde to form the chalcone intermediate. Cyclization with iodine in DMSO yields the flavone core, followed by sequential methylation and prenylation. This 12-step route achieves an overall yield of 22%, with the final prenylation step as the bottleneck (35% yield).

Biomimetic Synthesis

Imitating biosynthetic pathways, this approach uses oxidative coupling of caffeic acid derivatives. However, low regiocontrol (≤50% yield at the 8-position) limits its utility compared to semi-synthetic methods.

Purification and Characterization

Chromatographic Techniques

Silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 7:3) resolves 8-(1,1-dimethylallyl)-3-methylgalangin from mono-prenylated byproducts. Reverse-phase HPLC (C18 column, acetonitrile/water) further purifies the compound to >95% purity.

Spectroscopic Analysis

¹H NMR (400 MHz, CDCl₃) displays characteristic signals: δ 6.85 (s, H-6), 6.45 (s, H-2'), 5.25 (t, J = 7 Hz, prenyl CH₂), and 3.92 (s, 3-OCH₃). High-resolution mass spectrometry (HRMS) confirms the molecular ion at m/z 354.1465 [M+H]⁺.

Comparative Analysis of Synthetic Routes

Semi-synthesis from galangin offers the shortest pathway (4 steps, 55% overall yield) but depends on natural precursor availability. Total synthesis ensures scalability but suffers from lower efficiency. Enzymatic methods, though eco-friendly, remain underdeveloped for industrial applications.

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are recommended for structural elucidation and purity assessment of 8-(1,1-Dimethylallyl)-3-methylgalangin?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Utilize 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR to resolve structural ambiguities, particularly for distinguishing dimethylallyl substituents and methyl groups. Compare spectral data with structurally analogous compounds like 3-(1,1-Dimethylallyl)-8-hydroxy-7-methoxycoumarin .

  • Mass Spectrometry (MS) : High-resolution MS (HRMS) ensures accurate molecular weight determination. Fragmentation patterns aid in confirming substituent positions.

  • High-Performance Liquid Chromatography (HPLC) : Pair with UV-Vis detection to assess purity (>95% recommended for biological assays). Use C18 columns and gradient elution with acetonitrile/water mobile phases.

    Table 1: Key Spectroscopic Benchmarks

    TechniqueKey Peaks/FeaturesReference Compound Comparison
    ¹H NMRδ 1.65 (s, 6H, dimethylallyl), δ 2.40 (s, 3H, methyl)3-(1,1-Dimethylallyl)coumarin
    HRMS[M+H]⁺ m/z calculated: 354.1572Galangin derivatives

Q. What synthetic routes are documented for this compound, and what are their limitations?

  • Methodological Answer :

  • Prenylation Strategies : Adapt methods from 8-prenylnaringenin synthesis, employing regioselective Friedel-Crafts alkylation or enzymatic prenylation. Challenges include controlling substitution at the 8-position and avoiding dimerization .
  • Methylation Optimization : Use dimethyl sulfate or methyl iodide under basic conditions (e.g., K₂CO₃) for selective 3-O-methylation. Monitor reaction progress via TLC to prevent over-methylation .
  • Purification : Employ silica gel chromatography followed by recrystallization (e.g., methanol/water). Validate purity via HPLC and melting point analysis.

Advanced Research Questions

Q. How can computational chemistry optimize reaction conditions for scalable synthesis?

  • Methodological Answer :

  • Reaction Path Simulation : Use density functional theory (DFT) to model transition states and identify energy barriers in prenylation steps. Software like Gaussian or ORCA enables prediction of regioselectivity .

  • Factorial Design : Apply 2³ factorial experiments to test variables (temperature, catalyst loading, solvent polarity). Use ANOVA to identify significant factors affecting yield .

    Table 2: Factorial Design for Prenylation Optimization

    VariableLow Level (-1)High Level (+1)Optimal Condition
    Temperature60°C100°C80°C
    Catalyst (BF₃·Et₂O)0.1 eq0.3 eq0.2 eq
    SolventDichloromethaneTolueneToluene

Q. What strategies resolve contradictions in reported bioactivity data (e.g., antioxidant vs. pro-oxidant effects)?

  • Methodological Answer :

  • Dose-Response Analysis : Conduct assays (DPPH, FRAP) across a broad concentration range (0.1–100 µM). Use nonlinear regression to identify inflection points where activity shifts .
  • Cellular Context : Test in multiple cell lines (e.g., HepG2 vs. RAW264.7) with varying redox environments. Pair with ROS detection probes (e.g., DCFH-DA) to quantify pro-oxidant effects .
  • Molecular Dynamics (MD) : Simulate interactions with redox-related enzymes (e.g., NADPH oxidase) to identify binding modes that explain dual activity .

Q. How can in silico models predict pharmacokinetic properties and guide experimental validation?

  • Methodological Answer :

  • ADMET Prediction : Use SwissADME or ADMETLab to estimate bioavailability, CYP450 inhibition, and blood-brain barrier penetration. Prioritize compounds with QED > 0.5 and high GI absorption .

  • Molecular Docking : Target enzymes like COX-2 or P-glycoprotein using AutoDock Vina. Validate predictions with in vitro assays (e.g., fluorescence-based inhibition) .

    Table 3: Predicted ADMET Properties

    PropertyPredictionTool Used
    LogP3.2 ± 0.3SwissADME
    CYP3A4 InhibitionHigh (Ki = 1.2 µM)ADMETLab

Q. What experimental frameworks integrate structural analogs to explore structure-activity relationships (SAR)?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents (e.g., 8-prenyl vs. 8-geranyl) and compare bioactivity. Use cluster analysis to group compounds by activity profiles .
  • 3D-QSAR : Build CoMFA or CoMSIA models using alignment-independent descriptors. Validate with leave-one-out cross-validation (q² > 0.6) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-(1,1-Dimethylallyl)-3-methylgalangin
Reactant of Route 2
8-(1,1-Dimethylallyl)-3-methylgalangin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.